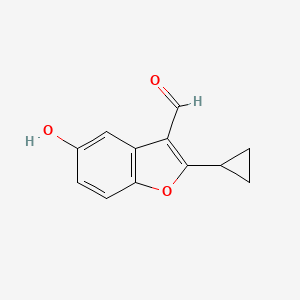

2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde

Descripción

Molecular Architecture and IUPAC Nomenclature

This compound (CAS: 1135282-80-2) is a benzofuran derivative characterized by a bicyclic framework. The IUPAC name reflects its substituents: a cyclopropyl group at position 2, a hydroxyl group at position 5, and a carbaldehyde moiety at position 3 on the benzofuran core. Its molecular formula is $$ \text{C}{12}\text{H}{10}\text{O}_{3} $$, with a molecular weight of 202.21 g/mol.

The SMILES notation ($$ \text{O=Cc1c(oc2c1cc(O)cc2)C3CC3} $$) illustrates the connectivity: the benzofuran ring (positions 1–9) is fused with a furan oxygen at position 1, while the cyclopropyl group ($$ \text{C3CC3} $$) branches from position 2. The hydroxyl group at position 5 and the aldehyde at position 3 introduce polar functional groups, influencing reactivity and intermolecular interactions.

Crystallographic Characterization and Bonding Patterns

While direct crystallographic data for this compound is limited, analogs like (3a7R,13bR)-3-((1R)-1-hydroxy-1-(5-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-3a,11,11,13b-tetramethyl-2,3,3a,4,5,11,11a,12,13,13b-decahydroindeno[5′,4′:4,5]cyclohepta[1,2-c]oxepin-9(1H)-one highlight the role of hydrogen bonding in stabilizing benzofuran derivatives. For this compound, computational models suggest:

- Hydrogen bonds between the hydroxyl (O–H) and aldehyde (C=O) groups.

- Van der Waals interactions involving the cyclopropyl ring’s nonpolar hydrogens.

The cyclopropyl group’s strained geometry may induce unique torsional angles, affecting packing efficiency in crystalline states.

Comparative Analysis with Related Benzofuran Carbaldehyde Derivatives

Benzofuran carbaldehydes exhibit structural diversity, as shown in Table 1.

Key differences include:

- Electrophilicity : The carbaldehyde group at C3 in this compound enhances its reactivity in nucleophilic additions compared to non-aldehyde analogs.

- Steric Effects : The cyclopropyl group imposes greater steric constraints than ethyl or furan substituents, potentially hindering interactions with planar biological targets.

- Hydrogen-Bonding Capacity : The hydroxyl group at C5 enables stronger hydrogen bonding than methoxy or halogen-substituted derivatives.

Propiedades

IUPAC Name |

2-cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-6-10-9-5-8(14)3-4-11(9)15-12(10)7-1-2-7/h3-7,14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAXHKGDLMGQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C3=C(O2)C=CC(=C3)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde (CAS No. 1135282-80-2) is a benzofuran derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a cyclopropyl group and a hydroxyl functional group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 12 |

| Pseudomonas aeruginosa | 20 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that it may inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 8.5 |

| MCF-7 (breast cancer) | 6.2 |

| A549 (lung cancer) | 7.0 |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, although further studies are required to elucidate the exact pathways involved.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Apoptosis Induction: In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.

- Receptor Interaction: Potential interactions with cellular receptors could modulate signaling pathways related to growth and survival.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results demonstrated that this compound had superior activity compared to other derivatives, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of the compound against multiple cancer cell lines. The study found that treatment with this compound resulted in a significant reduction in cell viability across all tested lines, with the most pronounced effects observed in MCF-7 cells .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that 2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde possesses notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 12 |

| Pseudomonas aeruginosa | 20 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that it may inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 8.5 |

| MCF-7 (breast cancer) | 6.2 |

| A549 (lung cancer) | 7.0 |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, although further studies are required to elucidate the exact pathways involved .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results demonstrated that this compound had superior activity compared to other derivatives, highlighting its potential as a therapeutic agent against resistant bacterial strains.

Study on Anticancer Effects

Another investigation focused on the anticancer properties of the compound against multiple cancer cell lines. The study found that treatment with this compound resulted in a significant reduction in cell viability across all tested lines, with the most pronounced effects observed in MCF-7 cells .

Comparación Con Compuestos Similares

Key Structural and Functional Differences

Core Heterocycle: The target compound (HF-0931) contains a benzofuran ring, whereas HF-5787, JA-1578, and JH-3665 are benzaldehyde derivatives, and HD-6365 is based on an indazole scaffold.

Substituent Positioning :

- Hydroxyl vs. Methoxy Groups : HF-0931 and HF-5787 feature hydroxyl groups (at 5- and 2-positions, respectively), which enhance hydrogen-bonding capability and acidity. In contrast, JA-1578 and JH-3665 have cyclopropylmethoxy groups, which may increase lipophilicity and steric bulk.

Aldehyde Positioning :

- In HF-0931, the aldehyde is at the 3-position of the benzofuran ring, while in HD-6365, it is at the 5-position of the indazole. This positional variation influences reactivity in condensation or nucleophilic addition reactions.

Cyclopropyl Attachment: HF-0931 and HD-6365 have cyclopropyl groups directly attached to the heterocycle, whereas JA-1578 and JH-3665 feature cyclopropylmethoxy linkages.

Hypothesized Property Differences

- Solubility : Hydroxyl groups in HF-0931 and HF-5787 likely improve aqueous solubility compared to the methoxy-substituted JA-1578 and JH-3665.

- Stability : The benzofuran core in HF-0931 may be less oxidation-prone than the indazole in HD-6365, which could exhibit tautomerism.

- Bioactivity : Benzofurans are associated with antimicrobial and anti-inflammatory properties, while indazoles are explored in kinase inhibition. The aldehyde group in all compounds makes them valuable intermediates for synthesizing Schiff bases or heterocyclic derivatives.

Métodos De Preparación

Synthesis of 5-Hydroxybenzofuran-3-carbaldehyde

- The 5-hydroxy-1-benzofuran-3-carbaldehyde core can be obtained by cyclization reactions involving 2-hydroxybenzaldehyde derivatives or via intramolecular cyclization of ortho-hydroxyaryl precursors bearing aldehyde groups.

- A green chemistry approach using ultrasound irradiation has been reported for related benzofuran derivatives, where 2,3-dihydrobenzofuran-5-carbaldehyde was synthesized and used as a key intermediate. This method offers mild conditions, short reaction times, and high yields.

- The hydroxy group is typically introduced or maintained by starting from suitably substituted salicylaldehydes or phenols.

Introduction of the Aldehyde Group at Position 3

- The aldehyde at position 3 can be introduced via selective formylation reactions on the benzofuran ring or by using aldehyde-substituted benzofuran precursors.

- Literature reports the use of substituted benzofuran carbaldehydes as starting materials for further functionalization.

Cyclopropanation at Position 2

The key challenge in synthesizing 2-cyclopropyl derivatives of benzofurans is the installation of the cyclopropyl group at the 2-position. The following methods are relevant:

Corey–Chaykovsky Cyclopropanation of 2-Hydroxyaryl Enones

- A well-established method for synthesizing 1-acyl-2-(2-hydroxyaryl)cyclopropanes involves Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones (α,β-unsaturated ketones derived from 2-hydroxyaryl compounds).

- The procedure typically involves:

- Preparation of 2-hydroxychalcones by aldol condensation of aryl methyl ketones with substituted salicylaldehydes under basic conditions.

- Treatment of the chalcones with trimethylsulfoxonium iodide in the presence of sodium hydride in a DMSO/THF solvent mixture at low temperatures (−10 °C to 0 °C) to generate the cyclopropane ring.

- Quenching with ammonium chloride to afford the cyclopropyl-substituted products in good yields (up to 70%).

- This method tolerates various substituents on the phenolic ring, including hydroxy groups, making it suitable for synthesizing 2-cyclopropyl-5-hydroxybenzofuran derivatives.

- Control of temperature and quenching conditions is critical to optimize yields and minimize side reactions.

Alternative Cyclopropanation Approaches

- Other cyclopropanation strategies include the use of sulfur ylides and base-mediated reactions to form cyclopropyl rings on aromatic or heteroaromatic substrates.

- The reaction conditions typically involve low temperatures and careful addition sequences to control reactivity.

Representative Experimental Procedure for Cyclopropanation

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Prepare 2-hydroxychalcone by mixing aryl methyl ketone and substituted salicylaldehyde in ethanol with aqueous NaOH, stirring at room temperature for 12–48 h | Aldol condensation to form chalcone intermediate |

| 2 | To a cooled (−10 °C) solution of trimethylsulfoxonium iodide in DMSO/THF, add sodium hydride (3 equiv) to generate sulfur ylide | Generation of reactive cyclopropanation reagent |

| 3 | Add chalcone solution dropwise to the ylide mixture at −10 °C, stir for 3 h | Cyclopropanation reaction forming cyclopropyl ring |

| 4 | Quench with ammonium chloride solution, warm to room temperature | Neutralization and product precipitation |

| 5 | Isolate product by filtration, wash, and recrystallize | Purification of 2-cyclopropyl-5-hydroxybenzofuran-3-carbaldehyde or analog |

Summary of Key Reaction Parameters and Yields

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Base | Sodium hydride (3 equiv) | Strong base required for ylide formation |

| Solvent | DMSO/THF mixture | Facilitates solubility and reaction control |

| Temperature | −10 °C to 0 °C | Lower temperatures improve yield and selectivity |

| Reaction Time | 3 hours | Sufficient for complete cyclopropanation |

| Quenching Agent | Ammonium chloride | Provides better yields than acetic acid |

| Yield | Up to 70% | Depends on substrate and conditions |

Q & A

Q. What are the established synthetic routes for 2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde?

Methodological Answer: Synthesis typically involves cyclopropane ring formation and benzofuran core assembly. A common approach includes:

- Friedel-Crafts alkylation to introduce the cyclopropyl group onto the benzofuran scaffold.

- Vilsmeier-Haack formylation for aldehyde functionalization at the 3-position .

- Selective hydroxylation at the 5-position using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid), followed by deprotection .

Key Considerations:

- Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions like over-oxidation.

- Yields vary based on substituent steric effects; cyclopropyl groups may require lower temperatures (< 0°C) to prevent ring opening .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

- Software Workflow :

Example Data from Analogues (from ):

| Bond Angle (°) | Cyclohexyl-Benzofuran Derivatives |

|---|---|

| C1-C2-C3 | 117.35 (14) |

| O1-C5-C6 | 122.60 (14) |

Q. What analytical techniques are used to confirm purity and structural integrity?

Methodological Answer:

- HPLC-PDA : Purity assessment using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₂H₁₀O₃: 202.0630) .

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability of the aldehyde group in this compound?

Methodological Answer:

- Stability Studies :

- Key Findings :

- Aldehydes are prone to hydration in aqueous media (pH > 7), forming geminal diols.

- Cyclopropyl groups enhance steric protection, reducing nucleophilic attack on the aldehyde .

Q. What computational methods are suitable for modeling its reactivity in catalytic processes?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) Simulations :

Q. How can structural analogs guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- SAR Studies :

- Replace the cyclopropyl group with bulkier substituents (e.g., cyclohexyl) to improve lipid membrane penetration .

- Modify the hydroxyl group (e.g., acetylation) to alter pharmacokinetic properties .

- Docking Studies :

- Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) .

Q. What challenges arise in refining its crystal structure with high thermal motion?

Methodological Answer:

Q. How do contradictory spectral data (e.g., NMR vs. XRD) arise, and how are they resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.